Bienvenue dans la boutique en ligne BenchChem!

N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

Lipophilicity Steric bulk ADME optimization

N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide (CAS 1600012-43-8, molecular weight 222.33 g/mol) is a fully saturated bicyclic pyrrole-2-carboxamide derivative incorporating an N-cyclopentyl substituent on the exocyclic amide nitrogen. The octahydrocyclopenta[c]pyrrole core is a conformationally constrained [3.3.0] bicyclic scaffold that has been exploited across multiple therapeutic target classes, including GlyT1 inhibition (Lowe et al., , triple monoamine reuptake inhibition (Shao et al., , RBP4 antagonism (Cioffi et al., , FAAH inhibition (EP2430006B1) , NR2B negative allosteric modulation , and calcium channel blockade.

Molecular Formula C13H22N2O
Molecular Weight 222.332
CAS No. 1600012-43-8
Cat. No. B2709528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide
CAS1600012-43-8
Molecular FormulaC13H22N2O
Molecular Weight222.332
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CC3CCCC3C2
InChIInChI=1S/C13H22N2O/c16-13(14-12-6-1-2-7-12)15-8-10-4-3-5-11(10)9-15/h10-12H,1-9H2,(H,14,16)
InChIKeyVRHFVEQFBGDWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide (CAS 1600012-43-8): Baseline Structural Profile and Scaffold Context


N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide (CAS 1600012-43-8, molecular weight 222.33 g/mol) is a fully saturated bicyclic pyrrole-2-carboxamide derivative incorporating an N-cyclopentyl substituent on the exocyclic amide nitrogen. The octahydrocyclopenta[c]pyrrole core is a conformationally constrained [3.3.0] bicyclic scaffold that has been exploited across multiple therapeutic target classes, including GlyT1 inhibition (Lowe et al., 2010) [1], triple monoamine reuptake inhibition (Shao et al., 2011) [2], RBP4 antagonism (Cioffi et al., 2015) [3], FAAH inhibition (EP2430006B1) [4], NR2B negative allosteric modulation [5], and calcium channel blockade [6]. Critically, no primary research article, patent example, or authoritative database entry currently reports quantitative biological activity, target engagement, selectivity, or in vivo efficacy data specific to this compound. All differentiation claims herein are therefore derived from class-level structural inference and must be interpreted as provisional until direct experimental comparison data become available.

Why Generic Substitution Fails for N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide: SAR Sensitivity of the N-Substituent


Within the octahydrocyclopenta[c]pyrrole-2-carboxamide chemotype, the N-substituent on the exocyclic amide is a critical determinant of target engagement, selectivity profile, and physicochemical properties. The cyclopentyl group occupies a distinct steric and lipophilic space compared to N-aryl (e.g., N-pyridin-3-yl or N-phenyl), N-alkyl (e.g., N-methyl or N-ethyl), or N-cyclohexyl variants. In the structurally related GlyT1 inhibitor series, Lowe et al. demonstrated that a cyclopentyl-containing moiety (3-O-cyclopentyl) could serve as an effective isostere for the widely used trifluoromethoxy group, with distinct conformational and electronic properties [1]. Similarly, in the triple reuptake inhibitor series (Shao et al., 2011), small changes to the N-substituent on the octahydrocyclopenta[c]pyrrole scaffold shifted the balance of SERT:NET:DAT inhibition by factors exceeding 5-fold [2]. Generic interchange with an N-phenyl, N-methyl, or N-cyclohexyl analog—or with the hexahydro (partially unsaturated) core variant—would therefore be expected to alter binding kinetics, selectivity, and ADME properties in ways that are not predictable without explicit comparative data. Until direct head-to-head profiling is performed, the N-cyclopentyl octahydro variant must be treated as a distinct chemical entity.

N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide: Quantitative Differentiation Evidence Against Key Comparators


N-Cyclopentyl vs. N-Cyclohexyl: Ring Size Effects on Lipophilicity and Steric Demand

The N-cyclopentyl substituent (C5 ring) provides a measurably distinct lipophilicity and steric profile compared to the N-cyclohexyl (C6) analog, a difference that has been exploited in other carboxamide chemotypes to tune logD, metabolic stability, and off-target promiscuity. While direct experimental cLogP or logD data for this specific compound have not been published, the calculated difference in lipophilicity contribution is approximately 0.5 log units favoring the cyclohexyl analog based on established fragment-based π-values (cyclopentyl π ≈ 2.0 vs. cyclohexyl π ≈ 2.5 for alkyl substituents on amides) [1]. The cyclopentyl ring also occupies approximately 15–20% less Connolly surface area than cyclohexyl, which may translate to differential complementarity within confined binding pockets such as the GlyT1 orthosteric site or the SERT central cavity [2]. N-cyclohexyl analogs of octahydrocyclopenta[c]pyrrole-2-carboxamide have been disclosed in patent literature (e.g., US20160024007A1) as possessing distinct biological activity profiles from their smaller cycloalkyl counterparts [3].

Lipophilicity Steric bulk ADME optimization Cycloalkyl SAR

Octahydro vs. Hexahydro Core Saturation: Conformational Rigidity and Metabolic Distinction

The fully saturated octahydrocyclopenta[c]pyrrole core (C7H13N) differs fundamentally from the partially unsaturated hexahydrocyclopenta[c]pyrrole core (C7H11N) in conformational flexibility, metabolic vulnerability, and electronic character. The hexahydro core retains a double bond within the fused cyclopentane ring, introducing a planar sp² center that restricts ring puckering and creates a site susceptible to epoxidation by CYP450 enzymes. This distinction is pharmacologically significant: the clinically advanced JAK1 inhibitor ivarmacitinib (SHR0302, CAS 1445987-21-2) employs a hexahydrocyclopenta[c]pyrrole-2-carboxamide scaffold with an N-(3-methoxy-1,2,4-thiadiazol-5-yl) substituent and achieves JAK1 IC50 values in the low nanomolar range [1]. The analogous octahydro core has been preferentially employed in GlyT1, NR2B, and RBP4 programs where target binding pockets favor a fully saturated, conformationally distinct geometry [2][3]. The octahydro core eliminates the metabolic soft spot of the endocyclic double bond, potentially conferring improved metabolic stability, although direct comparative microsomal stability data for N-cyclopentyl-octahydro vs. N-cyclopentyl-hexahydro derivatives are not currently available in the public domain.

Conformational constraint Metabolic stability Saturation Hexahydro comparator

Cyclopentyl as a Privileged Isostere in Octahydrocyclopenta[c]pyrrole Medicinal Chemistry

In the only published quantitative structure-activity relationship study of octahydrocyclopenta[c]pyrrole-2-carboxamide derivatives, Lowe et al. (2010) explicitly demonstrated that a cyclopentyl-containing substituent (3-O-cyclopentyl-4-fluorophenyl) can serve as a surrogate for the widely used 3-trifluoromethoxy group, with both substituents yielding potent in vitro GlyT1 inhibition and in vivo elevation of cerebrospinal fluid (CSF) glycine [1]. This finding is significant because the trifluoromethoxy group is a privileged lipophilic substituent in CNS drug design but carries potential metabolic and toxicological liabilities, including defluorination and covalent protein binding. The demonstration that a cyclopentyl ether can recapitulate the activity of the trifluoromethoxy-substituted parent compound provides class-level evidence that the cyclopentyl moiety can productively occupy hydrophobic binding pockets within the octahydrocyclopenta[c]pyrrole pharmacophore. The N-cyclopentyl carboxamide in the target compound positions the cyclopentyl group at the amide nitrogen rather than as an aryl ether, and no direct comparative binding or functional data exist for this specific arrangement; however, the precedent supports the hypothesis that the cyclopentyl group may engage complementary hydrophobic sub-pockets.

Isostere GlyT1 inhibitor Trifluoromethoxy replacement Cyclopentyl SAR

N-Cyclopentyl Carboxamide vs. N-Aryl Carboxamide: Electronic, Conformational, and Solubility Divergence

The N-cyclopentyl carboxamide in the target compound is an aliphatic secondary amide, which differs fundamentally from N-aryl carboxamide analogs (e.g., N-pyridin-3-yl-octahydrocyclopenta[c]pyrrole-2-carboxamide or N-phenyl derivatives disclosed in FAAH inhibitor patents [1]). Aliphatic amides exhibit higher conformational flexibility around the N–C(O) bond, distinct hydrogen-bond acceptor basicity (pKb of the amide carbonyl), and markedly different aqueous solubility profiles compared to their N-aryl counterparts. N-Aryl amides benefit from extended π-conjugation between the aryl ring and the amide carbonyl, which planarizes the system and increases molecular rigidity—a feature exploited in kinase inhibitors and FAAH inhibitors to achieve potent target binding [1]. Conversely, the N-cyclopentyl aliphatic amide introduces greater rotational degrees of freedom, which may be advantageous for targets where induced-fit binding or conformational adaptation is required. No direct solubility, permeability, or target engagement data exist for this compound to quantify these differences; however, the structural divergence is mechanistically meaningful and would be expected to produce distinct in vitro ADME and target selectivity fingerprints [2].

Amide conformation Hydrogen bonding Solubility N-Aryl comparator

Target Class Polypharmacology of the Octahydrocyclopenta[c]pyrrole Scaffold: A Broad but Distinct Engagement Profile

The octahydrocyclopenta[c]pyrrole core has been validated as a privileged scaffold capable of engaging at least six distinct target classes with high potency: (1) GlyT1 — Lowe et al. reported potent in vitro inhibition with in vivo CSF glycine elevation [1]; (2) SERT/NET/DAT — Shao et al. demonstrated triple reuptake inhibition with optimized compounds achieving SERT IC50 = 20–53 nM, NET IC50 = 85–150 nM, and DAT IC50 = 140–430 nM [2]; (3) RBP4 — Cioffi et al. identified antagonist 33 with exquisite in vitro RBP4 binding affinity and >90% reduction in circulating plasma RBP4 levels in vivo [3]; (4) NR2B — selective negative allosteric modulators of the NMDA NR1/NR2B receptor were disclosed with defined SAR [4]; (5) SHP2 — allosteric inhibitors of the oncogenic phosphatase SHP2 have been patented [5]; and (6) calcium channels — substituted octahydrocyclopenta[c]pyrroles have been disclosed as calcium channel blockers with utility in pain [6]. The N-cyclopentyl-2-carboxamide substitution pattern in the target compound—an amide at the 2-position rather than the 3-aryl, 4-carboxamide, or 5-oxyaryl substitutions characteristic of the above series—places it in a distinct region of chemical space relative to all six characterized target classes. This structural divergence means that its target engagement profile cannot be reliably extrapolated from existing series data; it may exhibit activity at one, several, or none of the established target classes, and its selectivity fingerprint is entirely unknown.

Polypharmacology Target engagement Scaffold privilege CNS targets

Recommended Application Scenarios for N-Cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide Based on Available Evidence


Novel CNS Target Screening on a Polypharmacological Privileged Scaffold

Given the octahydrocyclopenta[c]pyrrole scaffold's validated engagement of at least six therapeutically relevant CNS and peripheral targets (GlyT1, SERT/NET/DAT, RBP4, NR2B, SHP2, and calcium channels) [1], the N-cyclopentyl-2-carboxamide derivative is a suitable chemical probe for broad-panel screening to identify novel target interactions. Its distinct substitution pattern (2-carboxamide vs. 3-aryl, 4-carboxamide, or 5-oxyaryl) may confer an orthogonal selectivity fingerprint relative to characterized series. Procurement for a focused or diversity-based screening library is warranted if accompanied by a plan for prospective in vitro pharmacology profiling, given the complete absence of existing target engagement data.

Metabolic Stability Comparison: Octahydro vs. Hexahydro Core Analogs

The fully saturated octahydro core eliminates the endocyclic double bond present in hexahydrocyclopenta[c]pyrrole analogs such as ivarmacitinib (SHR0302), removing a potential site for CYP-mediated epoxidation [1]. A head-to-head microsomal or hepatocyte stability comparison between N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide and the corresponding N-cyclopentyl-hexahydro analog would provide direct evidence for this class-level inference. If superior metabolic stability is confirmed, the octahydro derivative may be preferred for programs where low intrinsic clearance is a primary optimization objective.

Physicochemical Differentiation Suite: N-Cyclopentyl vs. N-Aryl and N-Cyclohexyl Analogs

The N-cyclopentyl group offers a distinct physicochemical profile—lower lipophilicity than N-cyclohexyl (Δπ ≈ -0.5) and greater conformational flexibility than N-aryl amides [1]. Parallel determination of logD7.4, kinetic aqueous solubility, PAMPA permeability, and human plasma protein binding for the N-cyclopentyl, N-cyclohexyl, N-phenyl, and N-pyridin-3-yl analogs would generate a quantitative, decision-enabling dataset for lead series selection. This comparison is actionable with standard in vitro ADME assays and does not require prior target identification.

Synthetic Building Block for Diversified Octahydrocyclopenta[c]pyrrole Libraries

The N-cyclopentyl-2-carboxamide functionality provides a stable, protected amide handle suitable for further derivatization of the octahydrocyclopenta[c]pyrrole core at the ring positions (C-3, C-4, C-5, C-6a), as demonstrated in the preparation method patents for octahydrocyclopenta[c]pyrrole carboxylic acid derivatives [1]. This compound can serve as a key intermediate for the synthesis of focused compound libraries exploring substitution at the carbocyclic positions while maintaining the N-cyclopentyl pharmacophore, enabling systematic SAR exploration in target-based screening campaigns.

Quote Request

Request a Quote for N-cyclopentyl-octahydrocyclopenta[c]pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.